endo-BCN-PEG3-acid endo-BCN-PEG3-acid endo-BCN-PEG3-acid is a PEG derivative containing a BCN group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The BCN group can react with azide-tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and in drug delivery.
Brand Name: Vulcanchem
CAS No.: 1807501-82-1
VCID: VC0527125
InChI: InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23)
SMILES: C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1
Molecular Formula: C20H31NO7
Molecular Weight: 397.47

endo-BCN-PEG3-acid

CAS No.: 1807501-82-1

Cat. No.: VC0527125

Molecular Formula: C20H31NO7

Molecular Weight: 397.47

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

endo-BCN-PEG3-acid - 1807501-82-1

Specification

CAS No. 1807501-82-1
Molecular Formula C20H31NO7
Molecular Weight 397.47
IUPAC Name 3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23)
Standard InChI Key NRDCHHRLBMBFHZ-UHFFFAOYSA-N
SMILES C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1
Appearance Solid powder

Introduction

Chemical Identity and Structure

Basic Information

endo-BCN-PEG3-acid is characterized by the following properties:

ParameterValue
CAS Number1807501-82-1
Molecular FormulaC₂₀H₃₁NO₇
Molecular Weight397.46 g/mol
IUPAC Name1-(bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid
Alternative Name3-{2-[2-(2-{[({bicyclo[6.1.0]non-4-yn-9-yl}methoxy)carbonyl]amino}ethoxy)ethoxy]ethoxy}propanoic acid
InChI KeyNRDCHHRLBMBFHZ-UHFFFAOYSA-N

Structural Components

The compound contains three key structural components that determine its functionality:

  • Bicyclo[6.1.0]non-4-yne (BCN) group: A strained cycloalkyne moiety positioned at one terminus of the molecule that enables strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .

  • Polyethylene glycol (PEG3) spacer: A hydrophilic tri-ethylene glycol chain that enhances water solubility, reduces aggregation, and provides appropriate spatial separation between reactive groups .

  • Terminal carboxylic acid: A reactive functional group that can form stable amide bonds with primary amines when activated, allowing for diverse conjugation possibilities .

The "endo" prefix in the name refers to the specific stereochemistry of the BCN group, which affects its reactivity profile and distinguishes it from "exo" variants .

Physical and Chemical Properties

Physical Characteristics

endo-BCN-PEG3-acid typically exists as a viscous liquid or oil at room temperature . Its physical properties include:

PropertyValue
Physical FormOil or colorless liquid
Relative Density1.21 g/cm³ (predicted)
SolubilitySoluble in DCM, THF, acetonitrile, DMF, and DMSO
Water SolubilityLimited but enhanced by the PEG3 chain
Purity (Commercial)Typically >95%

Chemical Reactivity

The compound demonstrates specific reactivity patterns that make it valuable for bioconjugation:

  • The BCN moiety readily reacts with azide-tagged biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages without requiring copper catalysts .

  • The terminal carboxylic acid can be activated (using agents like EDC, DCC, or HATU) to react with primary amines, forming stable amide bonds .

  • The PEG3 spacer provides hydrophilicity and flexibility while remaining chemically inert under most reaction conditions, making it ideal for bioconjugation applications .

Synthesis and Production Methods

Synthetic Routes

The synthesis of endo-BCN-PEG3-acid typically involves a series of chemical reactions:

  • Introduction of the BCN group through specific cycloaddition chemistry.

  • Incorporation of the polyethylene glycol (PEG) spacer via esterification or amidation reactions.

  • Terminal modification to introduce the carboxylic acid functionality.

Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Alternative Synthesis Approaches

Research has demonstrated various approaches to synthesizing endo-BCN derivatives. In one notable study, the click chemistry reaction was conducted between endo-BCN-PEG2-acid in a DMF solution and on-resin azido-PEG1-acid for 4 hours, followed by deprotection of the Fmoc group and cyclization between the exposed α-NH₂ and the carboxyl group of endo-BCN-PEG2-acid .

Mechanisms of Action and Applications

Click Chemistry Applications

endo-BCN-PEG3-acid is particularly valuable in bioorthogonal click chemistry due to its ability to react with azide-tagged biomolecules without requiring copper catalysts, which can be toxic in biological systems . Key features of these reactions include:

  • Biocompatibility: The strain-promoted click reaction occurs rapidly under mild buffer conditions with no need for potentially toxic copper catalysts .

  • High chemoselectivity: The BCN group reacts specifically with azides without interfering with other functional groups typically found in biological samples .

  • Efficiency: The reaction proceeds with high yield and minimal side products, making it ideal for bioconjugation applications .

Role in PROTAC Development

One of the most significant applications of endo-BCN-PEG3-acid is in the development of Proteolysis Targeting Chimeras (PROTACs):

  • Linker functionality: endo-BCN-PEG3-acid serves as a crucial linker in PROTAC molecules, connecting two essential ligands .

  • PROTAC structure: PROTACs contain two different ligands connected by a linker: one targets an E3 ubiquitin ligase, while the other targets the protein of interest for degradation .

  • Mechanism of action: PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to addressing "undruggable" targets .

Related Compounds and Derivatives

Analogous Structures

Several related compounds share structural similarities with endo-BCN-PEG3-acid but offer different reactive functionalities:

CompoundCAS NumberKey DifferencesApplications
endo-BCN-PEG3-amine1883512-27-3Terminal amine instead of carboxylic acidReaction with carboxylic acids, activated NHS esters, and carbonyls
endo-BCN-PEG3-NHS ester2101206-94-2Activated NHS ester of the carboxylic acidDirect reaction with primary amines without additional activation
endo-BCN-PEG3-Mal2141976-33-0Maleimide groupSpecific reaction with thiols, particularly cysteine residues
endo-BCN-PEG3-biotin1263166-92-2Biotin functionalityStreptavidin-based capture and detection systems

PEG Chain Length Variations

Variants with different PEG chain lengths offer altered solubility and spatial characteristics:

CompoundFeatures
endo-BCN-PEG2-acidShorter PEG chain, reduced hydrophilicity
endo-BCN-PEG4-acidLonger PEG chain, increased hydrophilicity and flexibility
endo-BCN-PEG8-acidExtended PEG chain, highest water solubility

Each variant provides specific advantages depending on the application requirements and the need for water solubility or spatial separation .

Storage ParameterRecommendation
Temperature-20°C for standard storage
Long-term Storage-80°C for maximum stability
Stock SolutionUse within 1 month at -20°C or 6 months at -80°C
Shipping ConditionTypically shipped with blue ice or at ambient temperature
Solution PreparationDissolve in appropriate organic solvent (DMSO, DMF)
Special HandlingTo increase solubility, heat to 37°C and use ultrasonic bath

Practitioners should avoid repeated freeze-thaw cycles to prevent degradation of the strained alkyne system .

Research Applications and Future Perspectives

Current Research Applications

endo-BCN-PEG3-acid has found applications across multiple scientific disciplines:

  • Medicinal Chemistry: Used in the development of drug delivery systems and targeted therapies, particularly through PROTAC technology .

  • Bioconjugation: Facilitates the labeling and modification of biomolecules for imaging and diagnostic purposes .

  • Peptide Modification: Research has shown its utility in modifying peptides like RP-182 with fatty acids, leading to improved stability and increased affinity for the CD206 receptor .

  • Materials Science: Employed in the development of advanced materials and functionalized surfaces.

Future Research Directions

Emerging areas of research involving endo-BCN-PEG3-acid include:

  • Development of next-generation PROTACs with optimized pharmacokinetic properties.

  • Expanding applications in in vivo imaging through bioorthogonal chemistry.

  • Integration into nanomedicine platforms for targeted therapy delivery.

  • Exploration of novel click chemistry reactions with enhanced kinetics and selectivity.

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